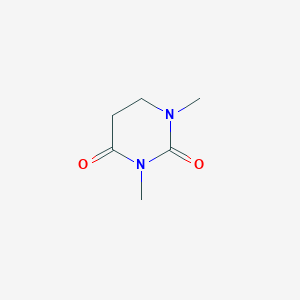
methyl 2,3-diamino-4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3-diamino-4-methoxybenzoate (MDAMB) is a synthetic compound that is used in a variety of scientific and medical applications. MDAMB is a white, crystalline solid with a molecular weight of 197.21 g/mol. It has a melting point of 162-164°C and is soluble in water. MDAMB is a derivative of benzoic acid and is used in the synthesis of various pharmaceuticals, as well as in the manufacture of dyes and pigments.
Applications De Recherche Scientifique
Methyl 2,3-diamino-4-methoxybenzoate is used in a variety of scientific and medical applications. It is used in the synthesis of a number of pharmaceuticals, including antibiotics, antifungal agents, and anti-inflammatory drugs. It is also used in the manufacture of dyes and pigments, and in the synthesis of polymers. methyl 2,3-diamino-4-methoxybenzoate is used in the study of molecular biology and in the development of new drugs.
Mécanisme D'action
Methyl 2,3-diamino-4-methoxybenzoate acts as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. By inhibiting tyrosinase, methyl 2,3-diamino-4-methoxybenzoate can be used to reduce the production of melanin, which is responsible for skin pigmentation. This can be used to treat hyperpigmentation and age spots.
Biochemical and Physiological Effects
methyl 2,3-diamino-4-methoxybenzoate has several biochemical and physiological effects. It has been shown to inhibit the production of melanin, which is responsible for skin pigmentation. It also has anti-inflammatory and anti-oxidant properties, which can be used to treat a variety of skin conditions. In addition, methyl 2,3-diamino-4-methoxybenzoate has been shown to have anti-bacterial and anti-fungal properties, which can be used to treat infections.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2,3-diamino-4-methoxybenzoate has several advantages and limitations when used in laboratory experiments. One of the main advantages of using methyl 2,3-diamino-4-methoxybenzoate is that it is relatively inexpensive and easy to obtain. Additionally, it is a safe compound that is not toxic or carcinogenic. It is also easy to store and can be used in a variety of experiments. One of the main limitations of methyl 2,3-diamino-4-methoxybenzoate is that it has a relatively short shelf life, which can limit the amount of time it can be stored.
Orientations Futures
Methyl 2,3-diamino-4-methoxybenzoate has been used in a variety of applications, but there are still many potential future directions for research. One potential area of research is the development of new uses for methyl 2,3-diamino-4-methoxybenzoate, such as in the treatment of skin conditions. Additionally, further research could be done on the biochemical and physiological effects of methyl 2,3-diamino-4-methoxybenzoate, as well as on the mechanism of action. Additionally, further research could be done on the synthesis of methyl 2,3-diamino-4-methoxybenzoate and on the development of new derivatives of methyl 2,3-diamino-4-methoxybenzoate. Finally, further research could be done on the potential toxicity and carcinogenicity of methyl 2,3-diamino-4-methoxybenzoate.
Méthodes De Synthèse
Methyl 2,3-diamino-4-methoxybenzoate is synthesized through the reaction of 4-methoxybenzoic acid with 2,3-diaminopropionic acid in the presence of an acid catalyst, such as hydrochloric acid. The reaction is carried out at a temperature of 80-100°C and a pressure of 1-2 atm. The reaction yields a white crystalline solid, which is then purified and dried.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of methyl 2,3-diamino-4-methoxybenzoate can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as the use of various reagents and catalysts.", "Starting Materials": [ "4-methoxybenzoic acid", "methylamine", "ammonium chloride", "sodium nitrite", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reacting 4-methoxybenzoic acid with acetic anhydride and triethylamine in N,N-dimethylformamide to form methyl 4-methoxybenzoate.", "Step 2: Reduction of the nitro group by reacting methyl 4-methoxybenzoate with sodium borohydride in ethanol to form methyl 4-methoxybenzylamine.", "Step 3: Protection of the amine group by reacting methyl 4-methoxybenzylamine with acetic anhydride and triethylamine in N,N-dimethylformamide to form methyl N-acetyl-4-methoxybenzylamine.", "Step 4: Diazotization of the amine group by reacting methyl N-acetyl-4-methoxybenzylamine with sodium nitrite and hydrochloric acid in water to form methyl N-acetyl-2,3-dimethoxybenzylamine diazonium chloride.", "Step 5: Deprotection of the amine group by reacting methyl N-acetyl-2,3-dimethoxybenzylamine diazonium chloride with ammonium chloride in water to form methyl 2,3-diamino-4-methoxybenzoate.", "Step 6: Methylation of the amino groups by reacting methyl 2,3-diamino-4-methoxybenzoate with methylamine in ethanol to form the final product, methyl 2,3-diamino-4-methoxybenzoate." ] } | |
Numéro CAS |
201287-70-9 |
Nom du produit |
methyl 2,3-diamino-4-methoxybenzoate |
Formule moléculaire |
C9H12N2O3 |
Poids moléculaire |
196.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



